molecular formula C8H13N3 B14891975 2-Amino-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine

2-Amino-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine

Cat. No.: B14891975
M. Wt: 151.21 g/mol
InChI Key: SVZNZLWMHAONSY-UHFFFAOYSA-N
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Description

2-Amino-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound features a unique pyrazolo[1,5-a]azepine scaffold, which is known for its potential biological activities and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the alkylation of methyl pyrazole-3,5-dicarboxylate with 3-bromo-N-Boc propyl amine, followed by deprotection of the Boc group to yield the pyrazolo-diazepine skeleton. The selective reduction of the lactam using borane and subsequent protection of the resulting amine with a tert-butyloxycarbonyl group are key steps in this synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable synthesis routes mentioned above can be adapted for larger-scale production. The use of commercially available and cost-effective starting materials, along with efficient reaction conditions, makes this compound amenable to industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the pyrazolo[1,5-a]azepine scaffold, which can be further explored for their biological activities .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine stands out due to its unique scaffold and versatile reactivity, making it a valuable compound for drug design and medicinal chemistry.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepin-2-amine

InChI

InChI=1S/C8H13N3/c9-8-6-7-4-2-1-3-5-11(7)10-8/h6H,1-5H2,(H2,9,10)

InChI Key

SVZNZLWMHAONSY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=NN2CC1)N

Origin of Product

United States

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